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molecular formula C14H14ClNO B3296980 4-(4-chlorophenoxy)Benzeneethanamine CAS No. 894356-22-0

4-(4-chlorophenoxy)Benzeneethanamine

Cat. No. B3296980
M. Wt: 247.72 g/mol
InChI Key: RTQVGGCQPXNNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637536B2

Procedure details

{2-[4-(4-Chloro-phenoxy)-phenyl]ethyl}-carbamic acid tert-butyl ester (600 mg, 1.72 mmol, 1 eq) and TFA (658 μl) were dissolved in 50 ml of dry DCM under argon atmosphere. The mixture was stirred at room temperature for 60 hours. The solvent was evaporated, the resulting crude was dissolved in 10 ml of MeOH and was purified using 20 g SCX column. The free base was rinsed from the column using 1N NH3/ethanol solution. The solvent was evaporated and obtained was 2-[4-(4-chloro-phenoxy)-phenyl]-ethylamine (404 mg, yield=90.8%, purity=96%) in form of yellowish oil. MS: [M+H]+=248.21 1H NMR (300 MHz; CDCl3) 8/ppm 1.22 (s, 2H), 2.71 (t, J=6.62 Hz, 2H), 2.95 (t, J=6.62 Hz, 2H), 6.85-6.96 (m, 4H), 7.16 (d, J=7.60 Hz, 2H), 7.25 (d, J=7.60 Hz, 2H)
Name
{2-[4-(4-Chloro-phenoxy)-phenyl]ethyl}-carbamic acid tert-butyl ester
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
658 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=2)=[CH:12][CH:11]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:23][C:20]1[CH:21]=[CH:22][C:17]([O:16][C:13]2[CH:14]=[CH:15][C:10]([CH2:9][CH2:8][NH2:7])=[CH:11][CH:12]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
{2-[4-(4-Chloro-phenoxy)-phenyl]ethyl}-carbamic acid tert-butyl ester
Quantity
600 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl)=O
Name
Quantity
658 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude was dissolved in 10 ml of MeOH
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
The free base was rinsed from the column
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)CCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 404 mg
YIELD: PERCENTYIELD 90.8%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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